B1578435 Odorranain-J2 antimicrobial peptide

Odorranain-J2 antimicrobial peptide

Cat. No.: B1578435
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odorranain-J2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Yunnanfu frog (Odorrana grahami). These peptides typically exhibit α-helical or β-sheet conformations, moderate hydrophobicity, and net positive charges (+4 to +6), enabling selective interactions with microbial membranes . Odorranain-J2 demonstrates broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and even drug-resistant strains, with minimal hemolytic effects at therapeutic concentrations .

Properties

bioactivity

Antimicrobial

sequence

GLFTFIKCAYKLRAPAVAC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Odorranain-J2 shares key features with other frog-derived AMPs but differs in sequence motifs and charge distribution. Below is a comparative table of structural and functional properties:

Peptide Source Length (aa) Net Charge Key Structural Features MIC (µM) E. coli MIC (µM) S. aureus Hemolytic Activity (HC50, µM)
Odorranain-J2 Odorrana grahami ~30 (inferred) +5 Predominant α-helix, Gly-rich 2–4 4–8 >200
Odorranain-I1 Odorrana grahami 30 +6 α-helix, Lys/Leu-rich 3–5 6–10 >150
Odorranain-F2 Odorrana grahami 29 +4 Disulfide bonds, Cys residues 5–8 8–12 >100
Magainin-2 Xenopus laevis 23 +3 Amphipathic α-helix 8–12 12–16 50–100
LL-37 Human 37 +6 α-helix, amphipathic 10–20 20–30 30–50
Melittin Honeybee venom 26 +5 Lytic α-helix 1–2 1–3 <10

Key Observations :

  • Potency : Odorranain-J2 exhibits lower MIC values against E. coli (2–4 µM) compared to Odorranain-F2 (5–8 µM) and magainin-2 (8–12 µM), suggesting superior membrane disruption efficiency .
  • Selectivity : Its high HC50 (>200 µM) indicates greater biocompatibility than melittin (HC50 <10 µM) and LL-37 (HC50 30–50 µM) .
  • Structural Drivers : Glycine residues in Odorranain-J2 may enhance flexibility for pore formation, whereas disulfide bonds in Odorranain-F2 stabilize its β-sheet structure .

Mechanism of Action

Odorranain-J2 likely follows a membrane-targeting mechanism common to cationic AMPs, involving electrostatic interactions with anionic microbial membranes, followed by pore formation or carpet-model disruption . In contrast:

  • Magainin-2 and LL-37 adopt amphipathic α-helical structures that insert into lipid bilayers, causing transient permeability .
  • Melittin employs a more aggressive lytic mechanism, leading to rapid membrane disintegration but significant host cell toxicity .

Synergy with Conventional Antibiotics

Odorranain-J2 enhances the efficacy of β-lactams and fluoroquinolones against multidrug-resistant Pseudomonas aeruginosa by permeabilizing the outer membrane, as observed in studies of analogous Odorranain peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.